Sigma-1 Receptor Affinity and Methoxy Position
In a systematic SAR study of benzylpiperidine derivatives, the 3-methoxy substitution pattern on the benzyl ring was identified as optimal for achieving high sigma-1 receptor (σ1R) affinity [1]. The presence of a benzyl residue at the piperidine nitrogen and a methoxy group in the 3-position were found to be advantageous for σ1R binding, whereas 2- or 4-methoxy regioisomers exhibit reduced affinity and altered selectivity profiles [1]. This positional specificity directly impacts the utility of the compound as a selective pharmacological tool or as a core scaffold for developing σ1R-targeted therapeutics.
| Evidence Dimension | Sigma-1 receptor binding affinity (structural determinant) |
|---|---|
| Target Compound Data | 3-methoxybenzyl substitution (pattern identified as optimal for σ1R affinity) [1] |
| Comparator Or Baseline | 2-methoxybenzyl and 4-methoxybenzyl positional isomers |
| Quantified Difference | Qualitative SAR conclusion: 3-methoxy position is advantageous for high σ1R affinity relative to other positions [1] |
| Conditions | Radioligand binding assays using guinea pig brain membrane preparations with [3H]-(+)-pentazocine |
Why This Matters
This SAR evidence justifies procurement of the specific 3-methoxy regioisomer for σ1R research, as alternative isomers lack the optimal binding motif and would confound experimental outcomes.
- [1] Bernhard Wünsch et al. Systematic variations of the substituent R at the nitrogen atom and the group X in position 3 in spiro[[2]benzopyran-1,4'-piperidines] for sigma receptor affinity. University of Münster. View Source
